

Application Notes and Protocols: Mechanism of Bromobis(methylthio)borane Mediated Demethylation

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Compound of Interest

Compound Name: *Bromobis(methylthio)borane*

Cat. No.: *B15478879*

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Introduction

Demethylation of aryl methyl ethers is a critical transformation in organic synthesis, particularly in the late-stage modification of natural products and the synthesis of active pharmaceutical ingredients. While a variety of reagents can effect this transformation, boron-based Lewis acids are renowned for their efficacy under relatively mild conditions. **Bromobis(methylthio)borane** ($\text{BBr}(\text{SMe})_2$), and its closely related analogue, boron tribromide-dimethyl sulfide complex ($\text{BBr}_3 \cdot \text{SMe}_2$), represent a class of more stable and easier-to-handle alternatives to neat boron tribromide. These reagents offer high yields in the cleavage of aryl alkyl ethers.[1] This document provides an overview of the proposed mechanism, experimental protocols, and available data for demethylation reactions mediated by these thioborane reagents.

Due to the limited specific literature on **bromobis(methylthio)borane**, this document draws upon data from the well-documented and analogous boron tribromide-dimethyl sulfide complex ($\text{BBr}_3 \cdot \text{SMe}_2$).

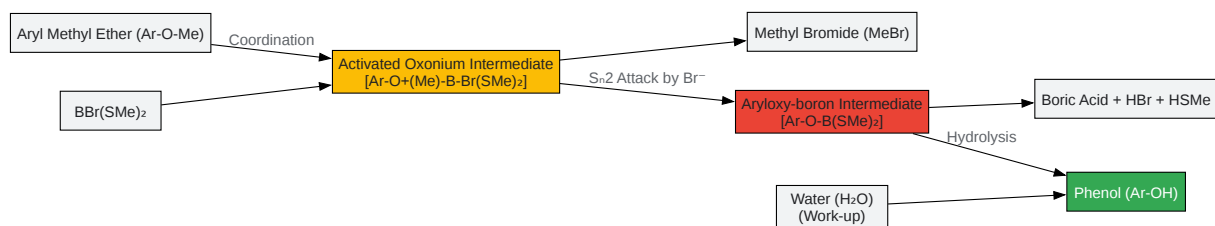
Mechanism of Demethylation

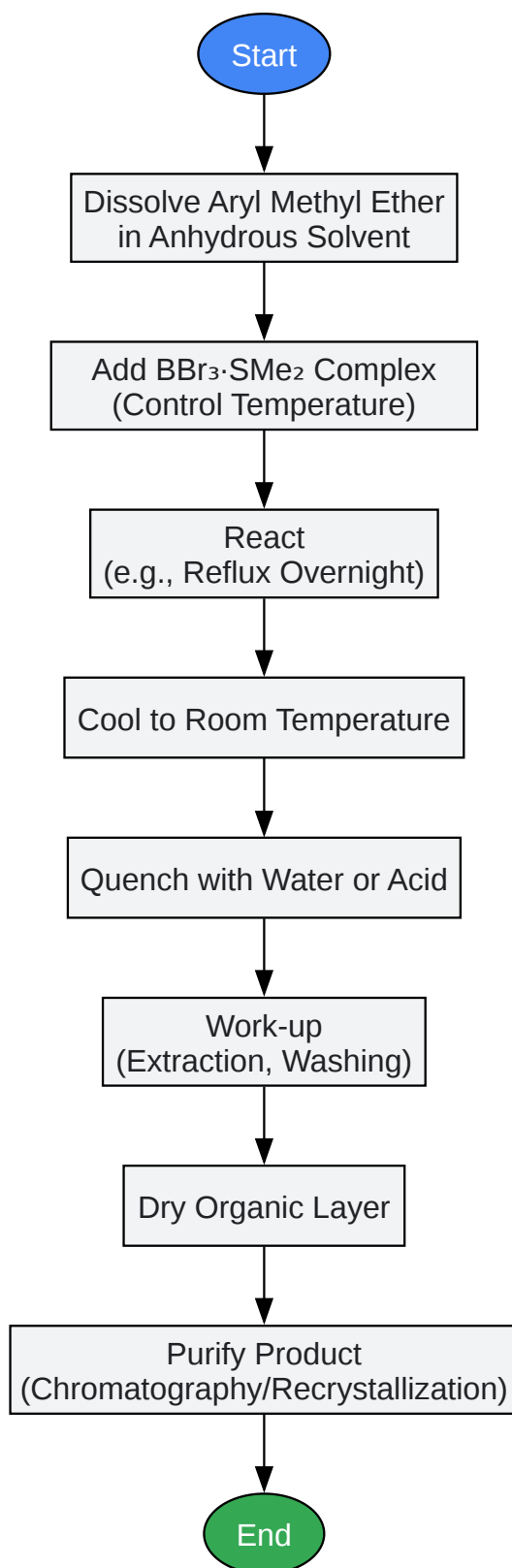
The demethylation of aryl methyl ethers by **bromobis(methylthio)borane** or its analogues is predicated on the strong Lewis acidity of the boron center. The reaction is believed to proceed

through the following key steps:

- **Lewis Acid-Base Adduct Formation:** The electron-deficient boron atom of the **bromobis(methylthio)borane** reagent coordinates to the lone pair of electrons on the ether oxygen. This initial step forms a highly activated oxonium-like intermediate.
- **Nucleophilic Attack:** A bromide ion, either from another molecule of the boron reagent or from dissociation of the initial adduct, acts as a nucleophile. It attacks the methyl group of the activated ether in an S_N2 -type reaction.
- **Carbon-Oxygen Bond Cleavage:** The nucleophilic attack leads to the cleavage of the carbon-oxygen bond, resulting in the formation of methyl bromide and an aryloxy-boron intermediate.
- **Hydrolysis:** The reaction mixture is quenched with water in a work-up step. This hydrolyzes the aryloxy-boron intermediate to liberate the desired phenol and boric acid byproducts.

Proposed Signaling Pathway





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References

- 1. Demethylation of Methyl Ethers - Boron Tribromide (BBr₃) [commonorganicchemistry.com]
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